molecular formula C18H14ClFN6O B11149488 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11149488
M. Wt: 384.8 g/mol
InChI Key: IDFJUEMMYIPNHE-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound that incorporates several significant functional groups, including an indole, a fluoro-substituted benzamide, and a tetraazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole can then be chlorinated to introduce the chloro substituent.

The fluoro-substituted benzamide can be synthesized separately and then coupled with the indole derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while substitution of the chloro group can yield various substituted indole derivatives .

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The fluoro-substituted benzamide may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-2-(6-chloro-9H-purin-9-yl)acetamide
  • N-[2-(1H-indol-3-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide
  • N-[2-(1H-indol-3-yl)ethyl]-2-(5-fluoro-1H-indol-1-yl)acetamide

Uniqueness

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a chloro-substituted indole and a fluoro-substituted benzamide in the same molecule is relatively rare, making it a valuable compound for further research .

Properties

Molecular Formula

C18H14ClFN6O

Molecular Weight

384.8 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-5-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H14ClFN6O/c19-15-2-1-3-16-13(15)6-8-25(16)9-7-21-18(27)14-10-12(20)4-5-17(14)26-11-22-23-24-26/h1-6,8,10-11H,7,9H2,(H,21,27)

InChI Key

IDFJUEMMYIPNHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4)C(=C1)Cl

Origin of Product

United States

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